Isolongifolanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCESNMLNDPLX-BTXGZQJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23787-90-8, 29461-14-1 | |

| Record name | Isolongifolanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916QUE93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolongifolanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a significant molecule in the fragrance and flavor industry, prized for its persistent woody, earthy, and amber-like aroma.[1][2] Beyond its olfactory properties, its unique bridged tricyclic structure serves as a chiral scaffold, making it a molecule of interest for synthetic chemists and drug development professionals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its analytical characterization.

Chemical and Physical Properties

This compound is typically encountered as a colorless to pale yellow liquid.[3] Its distinct aroma is often described as woody, dry, and diffusive with rich amber and patchouli-like notes.[4] The following tables summarize the key chemical and physical properties of this compound, compiled from various sources.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O | [3] |

| Molecular Weight | 220.35 g/mol | [3] |

| CAS Number | 23787-90-8 | [4] |

| IUPAC Name | (3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | [3] |

| Synonyms | Isolongifolene (B72527) ketone, Piconia, Timberone, Valanone B | [2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Woody, earthy, amber, dry, patchouli | [1][2][4] |

| Boiling Point | 280-300 °C at 1 atm | [4] |

| Density | Approximately 0.998 - 1.007 g/mL at 20 °C | |

| Refractive Index | Approximately 1.4980 - 1.5030 at 20 °C | |

| Flash Point | Approximately 110 °C | |

| Solubility | Insoluble in water; Soluble in ethanol | |

| Vapor Pressure | < 0.1 kPa at 20 °C |

Synthesis of this compound

The most common synthetic route to this compound begins with the isomerization of longifolene, a readily available sesquiterpene found in Indian turpentine (B1165885) oil, to isolongifolene. This is followed by the oxidation of isolongifolene.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocols

1. Isomerization of Longifolene to Isolongifolene

This procedure is adapted from a patented method and describes the acid-catalyzed isomerization of longifolene.

-

Materials:

-

Longifolene (80% purity from Indian turpentine oil)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Into a heated solution (60 °C) of 90 g of toluene and 10 g (0.07 mol) of BF₃-etherate, 240 g (0.79 mol) of Longifolene are dropped over a period of 30 minutes.[5]

-

The reaction mixture is stirred at 100 °C for 3 hours.[5]

-

After cooling to room temperature, the reaction is neutralized.

-

The organic layer is dried over anhydrous Na₂SO₄.[5]

-

The solvent is distilled off under reduced pressure to yield crude isolongifolene.[5]

-

2. Oxidation of Isolongifolene to this compound

This protocol details the oxidation of the resulting isolongifolene to this compound using hydrogen peroxide in the presence of formic acid.[5][6]

-

Materials:

-

Isolongifolene (from the previous step)

-

Toluene

-

Formic acid

-

Hydrogen peroxide (35% solution)

-

Sodium carbonate solution

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A three-neck round-bottom flask equipped with a condenser and a dropping funnel is charged with 198 g (0.68 mol) of isolongifolene, 80 g of toluene, and 68 g (1.48 mol) of formic acid.[5] The mixture is heated to 60-70 °C.[5]

-

136 g (1.4 mol) of 35% hydrogen peroxide is added dropwise over 1 hour.[5]

-

The mixture is stirred for 3 hours at 80-85 °C.[5]

-

After cooling to room temperature, the organic phase is separated.[5]

-

The organic phase is neutralized by washing with a sodium carbonate solution and then with water.[5]

-

The neutralized organic phase is dried over anhydrous Na₂SO₄.[5]

-

The solvent is removed by distillation under reduced pressure to yield crude this compound.[5]

-

3. Purification

The crude this compound can be purified by fractional distillation under vacuum.

-

Procedure:

-

The crude product is subjected to fractional distillation at a reduced pressure (e.g., 2-3 mm Hg).[1]

-

The fraction distilling at approximately 112-115 °C at 3 mm Hg is collected as purified this compound.[1] This process separates the desired ketone from unreacted starting materials and by-products such as lactones.[1]

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities. The retention time in a gas chromatogram is characteristic of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which aids in structural confirmation.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of purified this compound shows a characteristic strong absorption for the carbonyl group (C=O) at approximately 1695 cm⁻¹. Other notable absorptions include those for gem-dimethyl groups around 1368 and 1387 cm⁻¹, and a methylene (B1212753) group adjacent to the carbonyl at about 1410 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data are crucial for the unambiguous structural elucidation of this compound. While the use of NMR for characterization is cited in the literature, specific, comprehensive spectral data with peak assignments were not available in the public domain at the time of this review. For researchers requiring this level of characterization, it is recommended to acquire these spectra on a purified sample.

Applications

The primary application of this compound is in the fragrance industry, where it is used in a wide variety of products including perfumes, soaps, and cosmetics to impart its characteristic woody and amber scent.[2] Its stable chemical nature makes it suitable for use in various product bases. Furthermore, its chiral structure has drawn interest as a starting material or building block in the asymmetric synthesis of more complex molecules, potentially including new drug candidates.

Safety and Handling

This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical and physical properties, synthesis, and analysis of this compound. The detailed protocols and compiled data serve as a valuable resource for professionals in research and development.

References

- 1. US3718698A - Isolongifolene processes and product - Google Patents [patents.google.com]

- 2. foreverest.net [foreverest.net]

- 3. This compound | C15H24O | CID 21116680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Givaudan [givaudan.com]

- 5. US5260459A - Cyclic this compound-ketals - their manufacture and their application - Google Patents [patents.google.com]

- 6. This compound synthesis technology - Eureka | Patsnap [eureka.patsnap.com]

Isolongifolanone: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and biological activities of Isolongifolanone for scientific and drug development applications.

This compound is a sesquiterpenoid ketone, a compound of significant interest in the fragrance and chemical industries.[1] This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound is identified by several CAS numbers, with 29461-14-1 being a primary identifier.[2][3] It is also commonly known as isolongifolene (B72527) ketone.[3]

| Identifier | Value |

| Primary CAS Number | 29461-14-1[2][3] |

| Other CAS Numbers | 23787-90-8[4] |

| Molecular Formula | C15H24O[2] |

| Molecular Weight | 220.35 g/mol [2] |

| IUPAC Name | (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one[3] |

| Synonyms | Isolongifolene ketone, 2,2,7,7-Tetramethyltricyclo[6.2.1.0(1,6)]-undecan-5-one[3] |

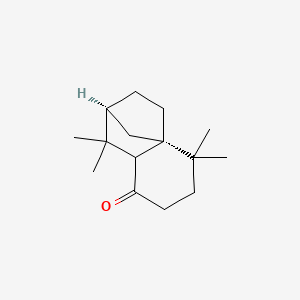

Molecular Structure:

The molecular structure of this compound is characterized by a complex tricyclic system.

Caption: A 2D representation of the this compound molecular structure.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic woody, earthy, and camphoraceous odor.[5] Its properties make it a valuable ingredient in the fragrance industry for imparting woody and amber notes.

| Property | Value |

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Odor | Woody, amber, dry, with cedar, vetiver, and musky notes |

| Boiling Point | 286.8 ± 8.0 °C (Predicted)[6] |

| Flash Point | 122.50 °C[7] |

| Density | ~1.00 ± 0.1 g/cm³ (Predicted)[6] |

| Vapor Pressure | 0.5 Pa at 20°C[6] |

| Water Solubility | 25.3 mg/L at 20°C[6] |

| logP | 4.9 at 35°C[6] |

Synthesis of this compound

This compound is synthetically produced from longifolene (B8805489), a component of turpentine (B1165885) oil. The synthesis can be achieved through a one-step or a two-step process.

Caption: General workflow for the synthesis of this compound from Longifolene.

Experimental Protocol: Two-Step Synthesis

A common method for synthesizing this compound involves a two-step process: the isomerization of longifolene to isolongifolene, followed by oxidation.

Step 1: Isomerization of Longifolene to Isolongifolene

-

Reactants: Longifolene, a small amount of concentrated sulfuric acid, and glacial acetic acid.

-

Procedure:

-

A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid is prepared in a reaction vessel.

-

The mixture is heated using a water bath to a controlled temperature.

-

Longifolene is added dropwise to the heated mixture.

-

The reaction is allowed to proceed until the isomerization is complete, which can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled.

-

Step 2: Oxidation of Isolongifolene to this compound

-

Reactants: Isolongifolene from Step 1, 30% hydrogen peroxide.

-

Procedure:

-

The cooled reaction mixture containing isolongifolene is maintained at a temperature between 35-50°C.

-

30% hydrogen peroxide is added dropwise. The molar ratio of isolongifolene to hydrogen peroxide is typically in the range of 1:1.1 to 1:1.4.[6]

-

After the addition is complete, the reaction is stirred until completion.

-

The product is then separated, neutralized, washed with water, and dried.

-

Final purification is achieved by distillation to yield this compound.[6]

-

A one-step synthesis method from longifolene has also been reported to achieve a yield comparable to the two-step method.[3]

Applications and Biological Activity

The primary application of this compound is in the fragrance industry, where its persistent woody and earthy notes are highly valued.[8] It is used in a variety of products, including perfumes, cosmetics, soaps, and incense.[1][5]

Beyond its use in fragrances, this compound has demonstrated several interesting biological activities that are of interest to researchers in drug development and other fields.

-

Insect Repellent: Studies have shown that this compound possesses repellent properties against ticks and mosquitoes, suggesting its potential as an alternative to synthetic repellents like DEET.[1][9]

-

Antimicrobial and Antifungal Properties: Research is ongoing into its potential antifungal and antimicrobial activities.[1]

-

Acaricidal Activity: There is evidence to suggest it has activity against mites such as Tetranychus urticae.[7]

-

Chiral Ligand Intermediate: It has been used as a bridged core to prepare chiral ligands for the estrogen receptor, with potential applications in preventing and treating breast cancer and for menopausal hormone replacement.[2]

Toxicology and Safety

The safety of this compound has been assessed for its use in consumer products.

| Endpoint | Result | Reference |

| Oral LD50 (rat) | > 5000 mg/kg | [7] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | [7] |

| Skin Sensitization | Considered a weak skin sensitizer. | [10] |

| Genotoxicity | Not expected to be genotoxic. | [10] |

| Aquatic Toxicity (Daphnia magna) | EC50: 2.3 mg/L (48 h) | [11] |

| Aquatic Toxicity (Algae) | EC50: 9.5 mg/L (72 h) | [11] |

Handling and Safety Precautions: Standard laboratory safety practices should be followed when handling this compound. It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[11] Avoid contact with skin and eyes.[11]

This technical guide provides a summary of the current knowledge on this compound. Further research may uncover additional properties and applications for this versatile molecule.

References

- 1. This compound (29461-14-1) | Supplier & Exporter [chemicalbull.com]

- 2. foreverest.net [foreverest.net]

- 3. One-Step Synthesis of this compound and Their Derivatives [yyhx.ciac.jl.cn]

- 4. RIFM fragrance ingredient safety assessment, Isolongifolene ketone, CAS registry number 23787-90-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antheagroup.com [antheagroup.com]

- 6. This compound (isolongifolene ketone) [chembk.com]

- 7. This compound, 14727-47-0 [thegoodscentscompany.com]

- 8. isolongifolene ketone, 23787-90-8 [perflavory.com]

- 9. researchgate.net [researchgate.net]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Isolongifolanone from Natural Precursors

Introduction: Isolongifolanone is a sesquiterpenoid ketone valued in the fragrance industry for its persistent, woody, and earthy aroma with aspects of patchouli and amber.[1][2] While it is considered a naturally derived substance due to its synthesis from a natural precursor, this compound is not directly extracted from natural sources.[3][4] Instead, it is a semi-synthetic compound produced through chemical modification of longifolene (B8805489), a readily available sesquiterpene. This guide provides a detailed overview of the natural source of its precursor and the experimental protocols for the synthesis and isolation of this compound.

Natural Source of the Precursor: Longifolene

The primary and most abundant natural source of the starting material for this compound synthesis is longifolene.[5] Longifolene (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon.[6]

Primary Natural Source:

-

Indian Turpentine Oil: Obtained from the resin of the Chir pine (Pinus longifolia, also known as Pinus roxburghii), which is native to the Himalayas. This oil is a rich source, containing 5-7% longifolene, making it the most significant commercial source globally.[6]

While longifolene is the key precursor, the direct isolation of this compound from plant matter is not a practiced method. The synthesis from longifolene is the established industrial route.

Synthesis and Isolation of this compound

The production of this compound is a two-step process starting from longifolene. The first step involves the isomerization of longifolene to isolongifolene (B72527), followed by the oxidation of isolongifolene to yield this compound.[1]

Step 1: Isomerization of Longifolene to Isolongifolene

This step involves an acid-catalyzed rearrangement of the carbon skeleton of longifolene.

Experimental Protocol: A common method for this isomerization involves treating longifolene with an acid catalyst. An example protocol is as follows:

-

200 g of longifolene is dissolved in 500 mL of acetic acid and 475 mL of dioxane.[6]

-

40 mL of 50% sulfuric acid is added to the mixture.[6]

-

The mixture is stirred and maintained at a temperature of 22-24°C for 60 hours.[6]

-

The temperature is then raised to 52°C for an additional 10 hours.[6]

-

After the reaction, the mixture is poured into 600 mL of water.[6]

-

The aqueous layer is treated with ammonium (B1175870) sulfate (B86663) and then extracted three times with 50 mL portions of petroleum ether.[6]

-

The combined organic extracts are washed with water and dried. The solvent is then evaporated to yield the product.[6]

This process typically yields a product containing approximately 66% isolongifolene.[6] More modern and eco-friendly methods utilize solid acid catalysts like nano-crystalline sulfated zirconia, which can achieve higher conversion (>90%) and selectivity (100%) under solvent-free conditions.[6]

Step 2: Oxidation of Isolongifolene to this compound

The second step is the oxidation of the newly formed isolongifolene to this compound.

Experimental Protocol: One established method for the oxidation of isolongifolene is as follows:

-

A mixture of 198 g (0.68 mol) of Isolongifolene (at 70.2% purity), 80 g of toluene, and 68 g (1.48 mol) of formic acid is prepared in a three-neck round-bottom flask equipped with a jacketed coil condenser and a dropping funnel.[5]

-

The mixture is heated to 60°-70° C.[5]

-

136 g (1.4 mol) of 35% hydrogen peroxide is added dropwise over a period of one hour.[5]

-

The reaction mixture is then stirred for 3 hours at 80°-85° C.[5]

-

After cooling to room temperature, the organic phase is separated.[5]

-

The organic phase is neutralized with a sodium carbonate solution and then washed with water.[5]

-

The solution is dried over anhydrous sodium sulfate (Na₂SO₄).[5]

-

The solvent is distilled off under reduced pressure to yield the crude product.[5]

The crude product can then be purified by distillation. A distillation with a 15 cm Vigreux-column followed by a subsequent distillation with a packed column can yield a product with a purity of approximately 77% this compound.[5]

Table 1: Summary of a Two-Step Synthesis of this compound

| Step | Reactants | Catalyst/Reagents | Conditions | Purity/Yield |

| 1. Isomerization | Longifolene, Acetic Acid, Dioxane | 50% Sulfuric Acid | 22-24°C for 60h, then 52°C for 10h | ~66% Isolongifolene[6] |

| 2. Oxidation | Isolongifolene, Toluene, Formic Acid | 35% Hydrogen Peroxide | 80°-85°C for 3h | ~77% this compound (after distillation)[5] |

Purification of this compound

The final product is typically a mixture of isomers. Purification is crucial to obtain the desired fragrance profile.

Experimental Protocol: Distillation and Chromatography

-

Fractional Distillation: The crude product from the oxidation step is subjected to fractional distillation under reduced pressure. A 15 cm Vigreux-column can be used for an initial separation, followed by a more efficient packed column for finer separation.[5]

-

Flash Chromatography: For higher purity, flash chromatography can be employed. A patent describes the use of silica (B1680970) gel 60 (0.04-0.063 mm) with a solvent system of Benzene/Ethyl acetate (B1210297) for the separation of isomers.[5]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O[7] |

| Molecular Weight | 220.35 g/mol [7] |

| Appearance | Light yellow liquid[1] |

| Odor | Woody, earthy, patchouli, amber[1][3] |

| Boiling Point | 286 °C[3] |

Process Visualization

The overall process from the natural source to the final product can be visualized as a workflow.

Caption: Workflow from Natural Source to Purified this compound.

The chemical transformation from longifolene to this compound involves a skeletal rearrangement followed by oxidation.

Caption: Key Chemical Transformations in this compound Synthesis.

References

- 1. foreverest.net [foreverest.net]

- 2. isolongifolene ketone, 23787-90-8 [thegoodscentscompany.com]

- 3. This compound | Givaudan [givaudan.com]

- 4. This compound, 14727-47-0 [thegoodscentscompany.com]

- 5. US5260459A - Cyclic this compound-ketals - their manufacture and their application - Google Patents [patents.google.com]

- 6. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]

- 7. This compound | C15H24O | CID 21116680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isolongifolanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isolongifolanone, a sesquiterpenoid ketone. The information presented herein is intended to support research, quality control, and drug development activities by providing detailed spectroscopic and methodological information.

Chemical Structure

IUPAC Name: (3aR,6S,9aS)-3a,6,9,9-tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one

Molecular Formula: C₁₅H₂₄O

Molecular Weight: 220.35 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound based on available literature.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) |

| Carbonyl (C=O) | 1695 |

| Methylene (-CH₂-) | 1462 |

| gem-Dimethyl | 1375 |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | 25 | [M]⁺ |

| 205 | 100 | [M-CH₃]⁺ |

| 177 | 30 | [M-C₃H₇]⁺ |

| 163 | 40 | [M-C₄H₇O]⁺ |

| 137 | 55 | [C₁₀H₁₇]⁺ |

| 121 | 60 | [C₉H₁₃]⁺ |

| 109 | 75 | [C₈H₁₃]⁺ |

| 95 | 80 | [C₇H₁₁]⁺ |

| 81 | 70 | [C₆H₉]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 55 | 45 | [C₄H₇]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Note: The relative intensities are approximate and can vary depending on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies, as described in the available literature.[1]

Infrared (IR) Spectroscopy

-

Instrument: FT-IR Spectrometer

-

Sample Preparation: The liquid sample was analyzed as a thin film between KBr plates or using a suitable solvent like Nujol to make a mull.

-

Data Acquisition: Spectra were recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

GC Column: A non-polar capillary column (e.g., SE-30) is typically used for the separation of sesquiterpenoids.

-

Temperature Program: A temperature gradient is employed to ensure the elution of this compound.

-

Data Acquisition: Mass spectra are recorded over a mass-to-charge ratio (m/z) range suitable for detecting the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Isolongifolanone: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Isolongifolanone (B1589518), a woody and amber-scented sesquiterpene ketone, is a valuable ingredient in the fragrance and cosmetic industries. Its physical and chemical properties, particularly its solubility, are critical for formulation development, manufacturing processes, and quality control. This technical guide provides a comprehensive overview of the known solubility of this compound in various organic solvents, outlines experimental protocols for determining solubility, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is primarily focused on its use in perfumery applications. The following table summarizes the known solubility information.

| Solvent System | Temperature | Solubility |

| 80% Ethanol (B145695) (v/v in water) | Not Specified | Soluble in 1:3.2 volumes (solute:solvent)[1] |

| Water | 20°C | 25.3 mg/L[2] |

| Water | 20°C | 17.6 mg/L[3] |

| Water | 25°C | 18.94 mg/L (estimated)[4] |

| Alcohols | Not Specified | Soluble (qualitative)[2][5][6][7] |

| Oils | Not Specified | Soluble (qualitative)[1][5][6] |

| Organic Solvents | Not Specified | Dissolves well (qualitative)[6] |

Note: The data indicates that this compound is practically insoluble in water[8] and readily soluble in ethanol and oils[1][2][5][6][7]. The slight variations in reported water solubility may be attributed to different experimental methodologies or purities of the tested substance.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not widely published, a general methodology can be adapted from standard practices for determining the solubility of ketones and other organic compounds. The following is a representative protocol.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks.

-

Add the selected organic solvent to each flask.

-

Securely cap the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the flasks to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

-

For fine suspensions, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each flask using a syringe.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

The concentration of this compound in the saturated solution represents its solubility in the tested solvent at that specific temperature.

-

The results are typically expressed in units such as g/100 mL, mg/L, or mol/L.

-

Solvent Selection Workflow

The selection of an appropriate solvent for this compound depends on the specific application, considering factors such as desired concentration, volatility, toxicity, and cost. The following diagram illustrates a logical workflow for solvent selection.

Caption: A logical workflow for selecting a suitable organic solvent for this compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available information. For applications requiring high precision, it is recommended to perform experimental solubility determinations as outlined above.

References

- 1. foreverest.net [foreverest.net]

- 2. chembk.com [chembk.com]

- 3. This compound | 29461-14-1 [chemicalbook.com]

- 4. isolongifolene ketone, 23787-90-8 [perflavory.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. This compound (29461-14-1) | Supplier & Exporter [chemicalbull.com]

- 7. Isolongifolone/Isolongifolanone CAS 23787-90-8 for Perfumes and Fragrances - Isolongifolone, 23787-90-8 | Made-in-China.com [m.made-in-china.com]

- 8. This compound [ventos.com]

Isolongifolanone: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone, a significant sesquiterpenoid ketone in the fragrance industry, is valued for its unique woody and ambery scent profile. Its application in a wide array of consumer products necessitates a thorough understanding of its thermal stability and degradation profile to ensure product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of this compound, including its stability under various conditions, potential degradation pathways, and the analytical methodologies employed for its characterization. While this compound is generally considered thermally stable under normal storage and use, exposure to elevated temperatures can induce chemical transformations, primarily isomerization. This document synthesizes available data from safety assessments, patent literature, and analytical chemistry principles to serve as a foundational resource for professionals in research and development.

Introduction

This compound ((1R,2S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹‚⁵]undecan-9-one), a synthetic fragrance molecule, is prized for its persistent and characteristic woody aroma.[1] Its molecular structure, a complex tricyclic ketone, contributes to its desirable olfactory properties and its chemical stability. However, like all organic molecules, it is susceptible to degradation under thermal stress. Understanding the thermal decomposition pathways and the identity of any degradation products is critical for ensuring the stability of fragrances in final products, which may be subjected to various temperatures during manufacturing, transport, and storage. This guide details the known thermal properties of this compound and outlines experimental approaches for its analysis.

Thermal Stability Profile

Safety Data Sheets (SDS) consistently indicate that this compound is stable under normal conditions of use and storage.[2] It is advised to avoid sources of heat to prevent decomposition.[2] When subjected to high temperatures, particularly during combustion, this compound is expected to decompose into carbon monoxide (CO) and carbon dioxide (CO₂).[3]

While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in public literature, the general stability of sesquiterpenoid ketones suggests a relatively high onset of decomposition. For context, thermal analysis of other fragrance components is a common method to determine their stability and evaporation rates.[4]

Table 1: Summary of Thermal Stability Data for this compound

| Parameter | Value/Observation | Source(s) |

| General Stability | Stable under normal storage conditions. | [2] |

| Conditions to Avoid | High temperatures, direct heat, and ignition sources. | [2] |

| Hazardous Decomposition Products (Combustion) | Carbon monoxide (CO), Carbon dioxide (CO₂) | [3] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [5] |

Thermal Degradation Pathway: Isomerization

A key thermal degradation pathway for this compound is isomerization. This compound can exist as different isomers, and thermal stress can promote the conversion to the most thermodynamically stable form. Specifically, the kinetically favored isomer (referred to as ketone 4a in some literature) can be isomerized to the more stable ketone 4b under the influence of heat or basic catalysts.[6][7] This transformation represents a change in the molecular structure that could potentially alter the olfactory profile of the fragrance. The isomerization can occur at temperatures ranging from 40°C to 100°C, particularly in the presence of alkaline catalysts.[3]

Caption: Isomerization of this compound under thermal stress.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and then switched to an oxidative atmosphere (e.g., air) to observe combustion of any remaining residue.

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

-

Objective: To identify phase transitions such as melting, boiling, and to detect exothermic or endothermic degradation processes.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, weighed sample of this compound is sealed in a DSC pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

-

Data Analysis: The DSC thermogram shows peaks corresponding to thermal events. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition or crystallization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

To identify the volatile and semi-volatile products of thermal degradation, the effluent from a thermal desorption unit or a pyrolyzer coupled to a GC-MS system can be analyzed.

-

Objective: To separate and identify the chemical structures of degradation products.

-

Instrumentation: Pyrolysis-GC-MS or Thermal Desorption-GC-MS system.

-

Methodology:

-

A sample of this compound is heated to a specific degradation temperature in the pyrolyzer or thermal desorption unit.

-

The evolved gases are transferred to the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: The mass spectrum of each chromatographic peak is compared with spectral libraries (e.g., NIST) to identify the degradation products. For cyclic ketones, fragmentation often occurs at the α-bond to the carbonyl group.[2]

Conclusion

This compound exhibits good thermal stability under standard conditions, a desirable characteristic for its application in the fragrance industry. The primary known thermal degradation pathway, short of complete combustion, is isomerization to its more thermodynamically stable form, a process that can be accelerated by heat. While the high-temperature decomposition products are expected to be simple combustion gases, a detailed analysis of intermediate degradation products under various thermal stress conditions is not widely reported in scientific literature. The experimental protocols outlined in this guide provide a framework for researchers and quality control professionals to conduct in-depth thermal stability studies on this compound and formulations containing it. Further research employing techniques such as Py-GC-MS would be beneficial to fully elucidate the degradation profile and identify any minor degradation products that could impact the long-term quality and safety of fragranced products.

References

- 1. researchgate.net [researchgate.net]

- 2. GCMS Section 6.11.2 [people.whitman.edu]

- 3. US3718698A - Isolongifolene processes and product - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Givaudan [givaudan.com]

- 6. EP0669308B1 - Isolongifolanol derivatives, their preparation and their use - Google Patents [patents.google.com]

- 7. US5260459A - Cyclic this compound-ketals - their manufacture and their application - Google Patents [patents.google.com]

An In-depth Technical Guide to Isolongifolanone: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a fascinating molecule with a rich history rooted in the exploration of natural products. Derived from the readily available terpene longifolene (B8805489), its unique chemical structure and intriguing biological activities have made it a subject of interest in fields ranging from perfumery to medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, including detailed synthetic protocols, quantitative data, and an exploration of its biological significance, with a particular focus on the anticancer potential of its derivatives.

Introduction

This compound (CAS No. 23787-90-8) is a bicyclic sesquiterpenoid ketone characterized by a complex bridged-ring system. It is not typically found in nature but is rather a semi-synthetic compound derived from longifolene, a major constituent of Indian turpentine (B1165885) oil. Its discovery and synthesis are closely linked to the pioneering work on terpene chemistry in the mid-20th century, particularly by Indian chemists. Initially valued for its woody and ambery fragrance, recent research has unveiled the potential of this compound and its derivatives as valuable scaffolds in drug discovery, notably in the development of novel anticancer agents.

Historical Background and Discovery

The story of this compound begins with its precursor, longifolene. The acid-catalyzed rearrangement of longifolene to isolongifolene (B72527) was a subject of intense study by researchers like Sukh Dev and U. Ramdas Nayak in the 1960s. While the exact first synthesis of this compound is not definitively pinpointed in the readily available literature, the foundational work on the chemistry of longifolene and its rearrangement products laid the groundwork for its eventual synthesis. The subsequent oxidation of isolongifolene to this compound was a logical extension of this research, likely driven by the desire to explore the chemical space around this novel sesquiterpenoid scaffold. The references to the work of Prahlad, Nayak, and Dev in 1970 suggest that the synthesis and characterization of this compound were well-established by this period[1].

The historical context of this discovery is significant. The mid-20th century was a golden age for natural product chemistry, with researchers around the world isolating and elucidating the structures of complex molecules from natural sources. The study of terpenes, in particular, was a burgeoning field, and the rearrangements of these molecules were a source of both academic curiosity and potential practical applications.

Synthesis of this compound

The synthesis of this compound is a classic two-step process that begins with the Wagner-Meerwein rearrangement of longifolene to isolongifolene, followed by the oxidation of isolongifolene.

Step 1: Acid-Catalyzed Isomerization of Longifolene to Isolongifolene

The isomerization of longifolene to isolongifolene is a well-established reaction, typically carried out in the presence of a protic or Lewis acid catalyst.

Experimental Protocol:

-

Materials: Longifolene, glacial acetic acid, catalyst (e.g., D113 macroporous cation exchange resin).

-

Procedure:

-

In a reactor, charge longifolene, glacial acetic acid, and the catalyst in a weight ratio of approximately 1:0.4:0.1[2].

-

Heat the reaction mixture to a temperature of 50-80°C[2].

-

Maintain the reaction for 6-10 hours, monitoring the progress by gas chromatography[2].

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is then subjected to distillation and subsequent rectification to yield pure isolongifolene.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | D113 macroporous cation exchange resin | [2] |

| Reactant Ratio (Longifolene:Glacial Acetic Acid:Catalyst) | 1:0.4:0.1 (by weight) | [2] |

| Reaction Temperature | 50-80°C | [2] |

| Reaction Time | 6-10 hours | [2] |

| Conversion of Longifolene | High | |

| Yield of Isolongifolene | >90% |

Logical Relationship: Isomerization of Longifolene

Caption: Acid-catalyzed isomerization of longifolene to isolongifolene.

Step 2: Oxidation of Isolongifolene to this compound

The oxidation of the allylic methylene (B1212753) group of isolongifolene yields this compound. Various oxidizing agents have been employed for this transformation.

Experimental Protocol (using Chromium hexacarbonyl and tert-butyl hydroperoxide):

-

Materials: Isolongifolene, chromium hexacarbonyl, tert-butyl hydroperoxide, suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve isolongifolene in the chosen solvent in a reaction vessel.

-

Add a catalytic amount of chromium hexacarbonyl.

-

Slowly add tert-butyl hydroperoxide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Upon completion, the reaction is worked up by standard procedures, which may include quenching of the oxidant, extraction with an organic solvent, and washing.

-

The crude product is then purified by column chromatography or distillation to afford pure this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Oxidizing Agent | Chromium hexacarbonyl / tert-butyl hydroperoxide | [3] |

| Yield of this compound | >90% | |

| Purity | >98% |

Experimental Workflow: Synthesis of this compound

Caption: Two-step synthesis of this compound from longifolene.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic dry, woody, and earthy odor.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| CAS Number | 23787-90-8 |

| Appearance | Clear mobile liquid, colorless to pale yellow[4] |

| Odor | Dry, woody, earthy, patchouli, camphor[4] |

| Density | 0.998 - 1.007 g/cm³[4] |

| Refractive Index | 1.4980 - 1.5030[4] |

| Flash Point | 110°C[4] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A characteristic carbonyl (C=O) absorption is observed around 1695 cm⁻¹[5]. A gem-dimethyl absorption is seen at 1375 cm⁻¹ and an absorption for a methylene group adjacent to a carbonyl at 1462 cm⁻¹[5].

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 220. Other significant fragments are observed at m/z 164 and 191[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR data for various derivatives of this compound have been published, which can be used as a reference for the analysis of the parent compound[7][8]. For a cyclic acetal (B89532) derivative, 13C NMR signals for the methyl groups were reported at δ 21.86, 23.39, 26.79, and 33.89 ppm[9].

Biological Activity and Therapeutic Potential

While initially utilized in the fragrance industry, recent scientific investigations have highlighted the potential of this compound and its derivatives in medicine, particularly in oncology.

Anticancer Activity of this compound

Studies have indicated that this compound itself possesses anticancer activities, which has prompted further research into synthesizing and evaluating more potent derivatives[10]. However, detailed mechanistic studies on the parent compound are limited in the public domain.

Anticancer Mechanisms of this compound Derivatives

The majority of the research on the anticancer effects of this class of molecules has focused on its derivatives. These studies provide valuable insights into the potential mechanisms of action that could be, to some extent, shared or amplified from the parent this compound scaffold.

-

Induction of Apoptosis: Numerous derivatives of this compound have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often accompanied by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential[11].

-

Cell Cycle Arrest: Some derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.

-

Targeting Specific Signaling Pathways: The most detailed mechanistic insights come from the study of specific derivatives:

-

P129 (a pyrazole (B372694) derivative): This compound has been shown to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to G1 phase arrest and subsequent apoptosis[10].

-

Compound 3b (a pyrazole derivative): This derivative induces apoptosis through the activation of caspase-3 and PARP, and by modulating the expression of Bcl-2 family proteins. It also down-regulates CDK2[10].

-

Compound E10 (a caprolactam derivative): This compound induces apoptosis via the p53/mTOR/autophagy pathway.

-

Signaling Pathway of an this compound Derivative (Compound 3b)

Caption: Anticancer mechanism of an this compound pyrazole derivative.

Future Perspectives

This compound stands as a testament to the enduring value of natural product chemistry. Its journey from a byproduct of turpentine to a lead scaffold in modern drug discovery is a compelling narrative. The future of this compound research is bright, with several promising avenues for exploration:

-

Total Synthesis of Novel Analogs: The development of more efficient and stereoselective total synthesis routes will enable the creation of a wider array of this compound derivatives with enhanced biological activity and improved pharmacokinetic properties.

-

Elucidation of the Mechanism of Action: Further studies are needed to fully understand the mechanism of action of this compound itself, which will provide a rational basis for the design of new and more potent anticancer agents.

-

Exploration of Other Therapeutic Areas: The unique chemical structure of this compound may lend itself to applications beyond oncology. Investigations into its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent are warranted.

References

- 1. P129, a pyrazole ring-containing this compound-derivate: synthesis and investigation of anti-glioma action mechanism: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Bioassay-guided purification of cytotoxic isoflavonoids and sesquiterpenoids of Streptomyces coelicolor isolated from marine sponge Axinella sinoxea and in silico target prediction [ijbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0543470A1 - Cyclic this compound-acetals, their preparation and use - Google Patents [patents.google.com]

- 8. Pyrazole ring-containing this compound derivatives as potential CDK2 inhibitors: Evaluation of anticancer activity and investigation of action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antiproliferative Activity of this compound Pyrazoline Derivatives Inducing Intracellular ROS Accumulation - Wu - Pharmaceutical Chemistry Journal [journals.rcsi.science]

- 11. Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Isolongifolanone: A Comprehensive Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a versatile molecule with significant applications in the fragrance industry and emerging potential in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, biological activities, and therapeutic promise. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Chemical Properties and Synthesis

This compound (CAS: 23787-90-8) is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄O. It is a colorless to pale yellow liquid with a characteristic woody, earthy, and ambery odor, reminiscent of patchouli.[1][2] Its primary application lies in the fragrance industry, where it is valued for its long-lasting scent and fixative properties in perfumes, cosmetics, and other scented products.[3][4]

The synthesis of this compound is most commonly achieved through the isomerization and subsequent oxidation of longifolene (B8805489), a constituent of heavy turpentine (B1165885) oil.[2] Several methods have been developed to optimize this conversion, including one-step and two-step processes.

Table 1: Summary of this compound Synthesis Methods

| Starting Material | Key Reagents and Catalysts | Reported Yield | Reference(s) |

| Longifolene | Boron trifluoride etherate (BF₃•OEt₂), tert-butyl hydroperoxide (TBHP), Copper (Cu) catalyst | >93% | [5] |

| Longifolene | Formic acid, Hydrogen peroxide (H₂O₂) | ~85% | [3] |

| Longifolene | Ion exchange resin (Indion-140), Acetic anhydride | - | [6] |

| Isolongifolene (B72527) | Hydrogen peroxide, Acetic acid, Ion exchange resin (Tulsion T-421) | - | [7] |

Detailed Experimental Protocol: Two-Step Synthesis from Heavy Turpentine

This protocol describes a common laboratory-scale synthesis of this compound from heavy turpentine, which is rich in longifolene.

Step 1: Isomerization of Longifolene to Isolongifolene

-

Reaction Setup: A reaction vessel is charged with heavy turpentine and a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃•OEt₂).

-

Reaction Conditions: The mixture is heated and stirred. The reaction progress is monitored by gas chromatography (GC) until the conversion of longifolene to isolongifolene is maximized.

-

Work-up: The reaction mixture is cooled, and the catalyst is neutralized. The organic layer is separated, washed, and dried.

-

Purification: The crude isolongifolene is purified by fractional distillation under reduced pressure.

Step 2: Allylic Oxidation of Isolongifolene to this compound

-

Reaction Setup: The purified isolongifolene is dissolved in a suitable solvent, such as tert-butyl alcohol (TBA). An oxidizing agent, typically tert-butyl hydroperoxide (TBHP), and a catalyst, such as a copper salt, are added.[5]

-

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 80°C) for a set duration (e.g., 12 hours), with constant stirring.[5] The progress is monitored by GC.

-

Work-up: Upon completion, the reaction mixture is cooled and quenched. The product is extracted with an organic solvent.

-

Purification: The crude this compound is purified by column chromatography or fractional distillation to yield the final product.

Figure 1. General two-step synthesis pathway of this compound from longifolene.

Biological Activities and Therapeutic Potential

Recent research has unveiled a range of biological activities for this compound and its derivatives, suggesting their potential beyond the fragrance industry. These activities include anticancer, insect repellent, and antimicrobial effects.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. Notably, caprolactam and pyrazole (B372694) derivatives have shown promise as potential anticancer agents.[1][8]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| E10 (Caprolactam derivative) | MCF-7 (Breast) | 0.32 | [1][9] |

| HepG2 (Liver) | 1.36 | [1][9] | |

| A549 (Lung) | 1.39 | [1][9] | |

| 3b (Pyrazole derivative) | MCF-7 (Breast) | - | [8] |

Studies on the anticancer mechanisms of this compound derivatives have pointed towards the induction of apoptosis and autophagy through the modulation of key signaling pathways.

-

p53/mTOR/Autophagy Pathway: The caprolactam derivative E10 has been shown to induce autophagy and apoptosis in MCF-7 cells by upregulating p53, activating AMPK, and inhibiting the mTOR signaling pathway.[1] This leads to an increase in intracellular reactive oxygen species (ROS) and a reduction in mitochondrial function.[1]

Figure 2. Proposed p53/mTOR/autophagy signaling pathway induced by derivative E10.

-

CDK2 Inhibition and Apoptosis: The pyrazole derivative 3b has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[8] This inhibition, coupled with the induction of apoptosis via the p53 signaling pathway, contributes to its anticancer effects.[8]

Figure 3. Proposed mechanism of action for derivative 3b involving CDK2 inhibition.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Insect Repellent Activity

This compound has been identified as a potent repellent against various arthropods, including mosquitoes and ticks.[10][11] Its efficacy has been shown to be comparable, and in some cases superior, to the widely used synthetic repellent DEET.[10][11]

Table 3: Repellent Activity of this compound

| Pest Species | Assay Type | Efficacy | Reference(s) |

| Aedes aegypti (mosquito) | In vitro K&D bioassay | More effective than DEET | [10][11] |

| Anopheles stephensi (mosquito) | In vitro K&D bioassay | More effective than DEET | [10] |

| Ixodes scapularis (tick) | Laboratory bioassay | As effective as DEET | [10] |

| Amblyomma americanum (tick) | Laboratory bioassay | As effective as DEET | [10] |

-

Apparatus: The Klun and Debboun (K&D) bioassay system consists of a reservoir of a blood-feeding stimulant covered by a membrane.

-

Treatment Application: A known concentration of the test compound (this compound or DEET) is applied to a cloth that covers the wells of the reservoir.[10]

-

Mosquito Exposure: A population of female mosquitoes is introduced to the system.

-

Data Collection: The number of mosquitoes biting the treated cloth is recorded over a specific time period.

-

Analysis: The biting deterrence is calculated and compared to a control (solvent only).

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties.[3] However, this area of research is less developed compared to its anticancer and insect repellent activities. Further investigation is required to determine the spectrum of activity and the minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Toxicology

This compound is generally considered safe for use in fragrance applications at regulated concentrations. Toxicological data indicates a low acute toxicity profile.

Table 4: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [12] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [12] |

Conclusion and Future Directions

This compound is a valuable sesquiterpenoid with a well-established role in the fragrance industry. The growing body of research on its biological activities, particularly its anticancer and insect repellent properties, highlights its significant potential for development into new therapeutic agents and environmentally friendly pesticides. The synthesis of novel derivatives has proven to be a fruitful strategy for enhancing its bioactivity.

Future research should focus on:

-

In-depth mechanistic studies to fully elucidate the signaling pathways involved in the anticancer activity of its derivatives.

-

In vivo studies to validate the anticancer efficacy and safety of promising derivatives in animal models.

-

Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

-

Comprehensive evaluation of its antimicrobial spectrum and mechanism of action.

-

Development of stable and effective formulations for its application as an insect repellent.

The continued exploration of this compound and its derivatives holds considerable promise for the development of innovative solutions in medicine and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. foreverest.net [foreverest.net]

- 3. This compound synthesis technology - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | Givaudan [givaudan.com]

- 5. journals.caf.ac.cn [journals.caf.ac.cn]

- 6. sphinxsai.com [sphinxsai.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Pyrazole ring-containing this compound derivatives as potential CDK2 inhibitors: Evaluation of anticancer activity and investigation of action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. This compound, 14727-47-0 [thegoodscentscompany.com]

Isolongifolanone: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone, a bicyclic sesquiterpene ketone, is a key ingredient in the fragrance industry, valued for its distinctive woody and ambery scent.[1][2] This document provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from available industry safety assessments and scientific literature. The assessment covers key toxicological endpoints including acute toxicity, genotoxicity, skin sensitization, repeated-dose toxicity, reproductive and developmental toxicity, and phototoxicity. While data for some endpoints are derived from studies on this compound itself, the safety assessment often employs a read-across approach from the structurally similar compound, isocedranone, and utilizes the Threshold of Toxicological Concern (TTC) for endpoints lacking specific data.[3][4] This guide presents available quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant biological pathways and experimental workflows to support a thorough understanding of the safety profile of this compound.

Chemical and Physical Properties

This compound is a liquid with a molecular formula of C15H24O and a molecular weight of approximately 220.36 g/mol .[1][5] It is characterized by low water solubility and a high octanol-water partition coefficient (log Pow), suggesting a potential for bioaccumulation.[6]

| Property | Value | Reference |

| Molecular Formula | C15H24O | [1] |

| Molecular Weight | 220.36 g/mol | [1] |

| CAS Number | 23787-90-8 | [1] |

| Physical State | Liquid | [6] |

| Boiling Point | 295.9 °C at 1013 hPa | [6] |

| Flash Point | 134.28 °C at 1001.8 hPa | [6] |

| Vapor Pressure | 0.01 hPa at 20 °C | [6] |

| Water Solubility | 17.6 mg/L at 20 °C | [6] |

| log Pow | 4.81 - 5 at 25 °C | [6] |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral route. The available data from a study in rats indicates a high LD50 value.[6]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [6] |

| LD50 | Rat | Oral | > 5000 mg/kg | [7] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [7] |

Experimental Protocol: Acute Oral Toxicity (Limit Test - based on OECD Guideline 420)

-

Test System: Healthy, young adult female rats (e.g., Sprague-Dawley strain).[8]

-

Administration: A single dose of 2000 mg/kg body weight of this compound is administered by oral gavage.[8]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[8]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Skin Irritation and Sensitization

This compound is not considered to be a significant skin irritant. However, it is classified as a weak skin sensitizer (B1316253) based on data from both animal and human studies.[3]

| Test | Species | Result | Quantitative Data | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Sensitizing | EC3 = 36.5% | [3] |

| Human Repeated Insult Patch Test (HRIPT) | Human | Not sensitizing at tested concentrations | NESIL = 9000 µg/cm² | [3] |

Experimental Protocol: Human Repeated Insult Patch Test (HRIPT)

-

Objective: To determine the potential of a substance to induce skin sensitization and irritation in humans.[9]

-

Study Population: A panel of approximately 100 healthy adult volunteers.[9]

-

Induction Phase: The test material (this compound at a specified concentration in a suitable vehicle) is applied to the same site on the skin (e.g., the back) under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period.[9][10]

-

Rest Period: A two-week period with no patch application follows the induction phase.[10]

-

Challenge Phase: A single patch with the test material is applied to a naive skin site for 24 hours.[9]

-

Evaluation: The challenge site is scored for any signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72/96 hours after patch application. Reactions observed during the challenge phase that were not present during the induction phase may indicate sensitization.[9][11]

Figure 1: Experimental workflow for the Human Repeated Insult Patch Test (HRIPT).

Genotoxicity and Mutagenicity

This compound is not considered to be genotoxic based on a battery of in vitro tests.

| Test | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA) | With and without S9 | Non-mutagenic | [3] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 | Non-clastogenic | [3] |

| BlueScreen™ HC Assay | Human-derived cells (hGADD45a-GFP) | With and without S9 | Negative for genotoxicity and cytotoxicity | [3] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - based on OECD Guideline 471)

-

Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[3]

-

Methodology: The standard plate incorporation method is used.[3]

-

Test Concentrations: A range of concentrations of this compound (up to 5000 µ g/plate ) dissolved in a suitable solvent (e.g., DMSO) are tested.[3]

-

Metabolic Activation: The assay is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats.[3]

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the solvent control.

Figure 2: General workflow for the Ames Test.

Repeated-Dose Toxicity

There are no available repeated-dose toxicity studies for this compound or its read-across analogs.[3] In the absence of such data, the safety assessment for systemic exposure from fragrance use relies on the Threshold of Toxicological Concern (TTC) approach. This compound is classified as a Cramer Class III substance, and the systemic exposure is reported to be below the TTC for this class.[3][4]

Standard Protocol for a 28-Day Repeated-Dose Oral Toxicity Study (OECD Guideline 407)

-

Test System: Typically rats (at least 5 males and 5 females per group).[1]

-

Administration: Daily oral administration (e.g., by gavage) of the test substance at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.[1]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: All animals are subjected to a full gross necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Reproductive and Developmental Toxicity

Similar to repeated-dose toxicity, there are no specific reproductive or developmental toxicity studies available for this compound.[3] The safety assessment for this endpoint also relies on the TTC approach, with the systemic exposure to this compound being below the established threshold for a Cramer Class III material.[3]

Standard Protocol for a Prenatal Developmental Toxicity Study (OECD Guideline 414)

-

Test System: Pregnant female rats or rabbits (at least 20 per group).[12][13]

-

Administration: Daily administration of the test substance, typically from implantation to the day before cesarean section.[12]

-

Maternal Observations: Monitoring of clinical signs, body weight, and food consumption.

-

Fetal Examination: At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[12]

-

Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

Phototoxicity and Photoallergenicity

Based on its UV/Vis absorption spectrum, this compound is not expected to be phototoxic or photoallergenic as it shows no significant absorbance in the range of 290-700 nm.[4]

Potential Signaling Pathway Interactions

While no specific studies have elucidated the signaling pathways affected by this compound, research on other sesquiterpene ketones provides insights into potential mechanisms of action. These compounds have been shown to modulate key inflammatory and metabolic pathways.

For instance, nootkatone, another sesquiterpene ketone, has been found to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mitogen-activated protein kinase (MAPK) signaling pathways (p38, JNK, and ERK).[14][15] Many sesquiterpenoids also exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[16] Inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.[17]

Figure 3: Potential signaling pathways modulated by sesquiterpene ketones.

Safety Assessment and Conclusion

The available toxicological data on this compound indicates a low level of concern for acute toxicity and genotoxicity. It is considered a weak skin sensitizer, and a No Expected Sensitization Induction Level (NESIL) has been established for risk assessment purposes in consumer products.[3]

For systemic toxicity endpoints such as repeated-dose, reproductive, and developmental toxicity, the absence of specific studies necessitates the use of the Threshold of Toxicological Concern (TTC) approach. Based on this approach, the current levels of exposure to this compound in fragrance applications are considered safe.[3][4] The substance is not expected to be phototoxic.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]